4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

Description

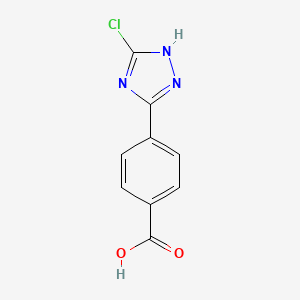

4-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound combining a benzoic acid core with a 1,2,4-triazole moiety substituted with a chlorine atom at the 3-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science. The chlorine atom enhances electronegativity, while the triazole ring contributes to hydrogen-bonding capabilities, influencing both reactivity and biological interactions .

Properties

IUPAC Name |

4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHPTDNLKRJKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a benzoic acid derivative. One common method includes the use of a coupling reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzoic acid moiety.

Esterification: The carboxylic acid group can be esterified to form esters, which may have different solubility and reactivity properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Alcohols: For esterification reactions, often in the presence of an acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification reactions produce esters of this compound .

Scientific Research Applications

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Carboxylic Acid Groups

- Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |

|---|---|---|---|---|

| 4-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid | C₉H₆ClN₃O₂ | 223.62 | Free carboxylic acid | Drug intermediate |

| Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate | C₁₀H₈ClN₃O₂ | 237.64 | Esterified carboxyl | Synthetic intermediate |

Triazole-to-Tetrazole Bioisosteric Replacements

5-Chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid

Substituent Variations on the Triazole Ring

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)benzoic acid

- 3-(3-Chloro-1H-1,2,4-triazol-5-yl)-1-propanol Structure: Propanol chain replaces benzoic acid. Data: Molecular weight 161.59 g/mol .

Positional Isomers and Halogen Variations

- 3-Chloro-5-(2-chlorophenyl)benzoic acid

Key Research Findings

- Enzyme Inhibition : Triazole derivatives, including this compound, exhibit α-glucosidase and lipase inhibitory activity, making them candidates for diabetes therapeutics .

- Synthetic Utility : Ester derivatives (e.g., methyl benzoate analogs) serve as intermediates in synthesizing metal-organic frameworks (MOFs) and pharmaceuticals .

- Bioisosterism : Tetrazole analogs demonstrate comparable pharmacological profiles to triazoles but with improved metabolic stability .

Biological Activity

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a triazole ring, which is known for its versatility in medicinal chemistry, and a benzoic acid moiety that enhances its biological interactions.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- A triazole ring (a five-membered ring containing three nitrogen atoms).

- A benzoic acid group that contributes to its acidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit certain enzymes involved in cell proliferation and metabolism, which is critical in cancer therapy. Additionally, the compound may modulate various biochemical pathways related to microbial growth and cancer cell survival.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the chlorine atom in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting their metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a series of studies on triazole-benzoic acid hybrids demonstrated potent inhibitory effects against various cancer cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing comparable or superior activity to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | |

| Doxorubicin | MCF-7 | 19.7 | |

| This compound | HCT-116 | 22.6 | |

| Doxorubicin | HCT-116 | 22.6 |

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole-benzoic acid hybrids and their biological evaluations. Notably, compounds with structural modifications showed enhanced selectivity and potency against cancer cells while exhibiting minimal toxicity towards normal cells . Another investigation focused on the apoptotic effects induced by these compounds in MCF-7 cells, confirming their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.